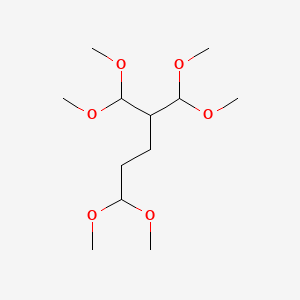
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane is an organic compound with a complex structure characterized by multiple methoxy groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane typically involves the reaction of a pentane derivative with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.
Dimethoxyethane: Contains two methoxy groups attached to an ethane backbone.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
139996-08-0 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C12H26O6/c1-13-10(14-2)8-7-9(11(15-3)16-4)12(17-5)18-6/h9-12H,7-8H2,1-6H3 |
InChI Key |
XZYFYWSDHYYJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(C(OC)OC)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















